molecular formula C12H18ClNO3 B6593801 Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride CAS No. 79751-43-2

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride

Cat. No.: B6593801
CAS No.: 79751-43-2
M. Wt: 259.73 g/mol
InChI Key: FLMKCSGNZMMXDN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride is a chemical compound with the molecular formula C12H18ClNO3. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride typically involves the esterification of 4-methoxyphenylacetic acid followed by amination and hydrochloride salt formation. The reaction conditions often include the use of ethanol as a solvent and hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amination processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride
  • Methyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride
  • Ethyl 2-amino-3-(4-ethoxyphenyl)propanoate Hydrochloride

Uniqueness

This compound is unique due to its specific methoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

ethyl 2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9;/h4-7,11H,3,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMKCSGNZMMXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465873
Record name Ethyl O-methyltyrosinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6330-11-6, 79751-43-2
Record name NSC47130
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl O-methyltyrosinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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